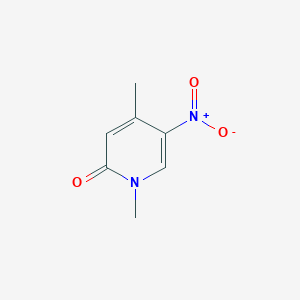

1,4-Dimethyl-5-nitropyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-5-nitropyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-7(10)8(2)4-6(5)9(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCBBBKEPIIQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 1,4 Dimethyl 5 Nitropyridin 2 One

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

The pyridinone ring, particularly when substituted with an electron-withdrawing nitro group, is generally deactivated towards electrophilic aromatic substitution (EAS). youtube.com The nitro group significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com

However, the directing effects of the existing substituents must be considered. The N-methyl group and the C4-methyl group are both activating and ortho-, para-directing. Conversely, the carbonyl group and the nitro group are deactivating and meta-directing. In 1,4-dimethyl-5-nitropyridin-2-one, the positions ortho and para to the activating methyl groups are either already substituted or are the same as positions meta to the deactivating groups. This complex interplay of directing effects further complicates potential EAS reactions.

Nitration of pyridine (B92270) derivatives, a common EAS reaction, typically requires strong acidic conditions. libretexts.org For instance, the nitration of pyridine itself often proceeds via the N-oxide to increase the ring's reactivity. researchgate.net Given the deactivated nature of the this compound ring system, any further electrophilic substitution would likely require harsh reaction conditions.

Table 1: Summary of Directing Effects of Substituents on the Pyridinone Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| N-Methyl | 1 | Electron-donating | Ortho, Para |

| Carbonyl | 2 | Electron-withdrawing | Meta |

| Methyl | 4 | Electron-donating | Ortho, Para |

| Nitro | 5 | Electron-withdrawing | Meta |

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of the strongly electron-withdrawing nitro group makes the pyridinone ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com Aromatic rings that are electron-deficient are more prone to attack by nucleophiles. wikipedia.org The nitro group, especially when positioned ortho or para to a potential leaving group, can effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance, thus facilitating the substitution. wikipedia.org

In the case of this compound, while there isn't a conventional leaving group like a halide, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile. However, a more likely scenario for SNAr would involve a derivative where a leaving group is present. For instance, if a halogen were introduced at the 3 or 6 position, it would be susceptible to displacement by nucleophiles.

The reactivity of pyridines in SNAr reactions is generally higher than that of benzene (B151609) derivatives due to the electronegativity of the nitrogen atom, which helps to stabilize the anionic intermediate. wikipedia.orgyoutube.com The reaction of 2-chloropyridine (B119429) with amines, for example, is a common SNAr reaction. youtube.com

Intramolecular Rearrangements and Sigmatropic Shifts Involving the Nitro Group

Intramolecular rearrangements, such as sigmatropic shifts, are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org While there is no direct evidence in the provided search results for sigmatropic shifts involving the nitro group in this compound itself, related nitro-group migrations have been observed in other nitropyridine systems. clockss.org

For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to a product where the nitro group has migrated to the 3-position. clockss.org This suggests that under certain reaction conditions, the nitro group on a pyridine ring can be mobile. A proposed mechanism for such migrations can involve a youtube.comnih.gov sigmatropic shift, although other mechanisms may also be at play. researchgate.net

Theoretical studies on nitrones have shown that wikipedia.orgnih.gov-sigmatropic rearrangements are feasible. rsc.org While not directly analogous to a nitro group on a pyridinone, it demonstrates the potential for such intramolecular shifts involving nitrogen-oxygen functionalities.

Reactivity of the Nitro Group (e.g., Reduction, Nucleophilic Attack)

The nitro group is a versatile functional group that can undergo a variety of transformations. One of the most common reactions is its reduction to an amino group. This can be achieved using various reducing agents, such as metals (e.g., Fe, Sn, Zn) in acidic media, or through catalytic hydrogenation. The resulting aminopyridinone would be a valuable intermediate for further synthetic modifications.

The strong electron-withdrawing nature of the nitro group also activates the pyridinone ring for nucleophilic attack, particularly at the positions ortho and para to it. nih.gov In this compound, this would be the C6 and C4 positions. Nucleophilic attack at the C6 position is a possibility, leading to the formation of a Meisenheimer-type intermediate.

Furthermore, the nitro group itself can be the site of nucleophilic attack, although this is less common for aromatic nitro compounds compared to their other reactive pathways.

Reactivity of Methyl Substituents on the Pyridinone Ring

The methyl groups at the N1 and C4 positions also exhibit their own reactivity. The N-methyl group is generally stable, but the C4-methyl group, being attached to an aromatic ring, can undergo reactions typical of benzylic positions.

Side-chain electrophilic aromatic substitution has been observed in alkyl-substituted heterocyclic systems, suggesting that the methyl group could potentially be a site for functionalization, although this would likely require specific reaction conditions. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and chemical environment of atoms can be determined.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1,4-Dimethyl-5-nitropyridin-2-one is expected to exhibit distinct signals corresponding to the two methyl groups and the two protons on the pyridinone ring. The electron-withdrawing nature of the nitro group and the pyridinone carbonyl, along with the electronic influence of the N-methyl group, will significantly affect the chemical shifts of the ring protons.

The N-methyl group (N-CH₃) protons are anticipated to appear as a singlet in the upfield region, typically around 3.4-3.7 ppm. The C4-methyl group (C4-CH₃) protons, also a singlet, would likely resonate further downfield than a typical aromatic methyl group due to the influence of the adjacent electron-withdrawing nitro group, with an expected chemical shift in the range of 2.3-2.6 ppm.

The two aromatic protons, H-3 and H-6, will show characteristic downfield shifts. The H-3 proton, being adjacent to the carbonyl group, is expected to be deshielded and appear as a doublet. The H-6 proton, situated between the N-methyl group and the nitro group, will also be significantly deshielded and appear as a doublet. The coupling between H-3 and H-6 would be a small meta-coupling (⁴J). The predicted chemical shifts are likely to be in the region of 7.0-8.5 ppm, with the H-6 proton potentially being the most downfield due to the strong deshielding effect of the ortho-nitro group.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 3.4 - 3.7 | Singlet |

| C4-CH₃ | 2.3 - 2.6 | Singlet |

| H-3 | 7.2 - 7.6 | Doublet |

| H-6 | 8.0 - 8.5 | Doublet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in this compound. The spectrum is expected to show seven distinct signals.

The carbonyl carbon (C-2) will be the most downfield signal, typically appearing in the range of 155-165 ppm. The carbons bearing the nitro group (C-5) and adjacent to the nitrogen (C-6) will also be significantly deshielded, with predicted chemical shifts between 140 and 155 ppm. The quaternary carbon at position 4 (C-4) will likely resonate in a similar downfield region. The C-3 carbon, being beta to the carbonyl and the N-methyl group, is expected to appear at a more moderate chemical shift, likely in the range of 115-125 ppm.

The two methyl carbons will be found in the upfield region of the spectrum. The N-methyl carbon (N-CH₃) is expected around 30-40 ppm, while the C4-methyl carbon (C4-CH₃) would likely be in the 15-25 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | 155 - 165 |

| C-6 | 145 - 155 |

| C-5 (C-NO₂) | 140 - 150 |

| C-4 | 135 - 145 |

| C-3 | 115 - 125 |

| N-CH₃ | 30 - 40 |

| C4-CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques for Connectivity Mapping

To confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

An HSQC spectrum would show direct correlations between protons and the carbons they are attached to, definitively linking the signals of H-3, H-6, the N-methyl protons, and the C4-methyl protons to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Investigations

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl and nitro groups. A prominent and strong band is expected in the region of 1650-1680 cm⁻¹ due to the C=O stretching vibration of the pyridinone ring.

The nitro group will give rise to two characteristic strong absorption bands: an asymmetric stretching vibration (νas) typically between 1520 and 1560 cm⁻¹, and a symmetric stretching vibration (νs) between 1340 and 1380 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic ring will appear in the 2800-3100 cm⁻¹ region. C=C and C=N stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations and various bending vibrations will contribute to the fingerprint region of the spectrum (below 1400 cm⁻¹).

Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic and aliphatic) | 2800 - 3100 | Medium to Weak |

| C=O stretching | 1650 - 1680 | Strong |

| C=C / C=N stretching | 1400 - 1600 | Medium to Strong |

| NO₂ asymmetric stretching | 1520 - 1560 | Strong |

| NO₂ symmetric stretching | 1340 - 1380 | Strong |

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy. While polar groups like C=O and NO₂ give strong IR signals, non-polar and symmetric vibrations often result in strong Raman scattering.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group (around 1340-1380 cm⁻¹) is expected to be a particularly strong and characteristic band. The ring breathing vibrations of the pyridinone ring, which involve symmetric expansion and contraction of the ring, typically give rise to intense Raman signals in the 980-1050 cm⁻¹ region. The C-H stretching vibrations will also be visible. The C=O stretch will be present but may be weaker than in the IR spectrum. The analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometric Approaches for Molecular Structure and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization. For this compound, this technique would provide crucial information for its identification and characterization.

However, a review of available scientific literature and chemical databases indicates a lack of specific, published mass spectrometric data for this compound. Consequently, a detailed analysis of its characteristic fragmentation patterns is not possible at this time. In a typical electron ionization mass spectrometry (EI-MS) experiment, one would expect to observe the molecular ion peak (M+) corresponding to the exact mass of the compound. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂), methyl groups (CH₃), and potentially the carbonyl group (CO), leading to a series of daughter ions that would help to piece together the molecule's structure. The precise fragmentation pathway would be influenced by the relative bond strengths and the stability of the resulting fragments.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are key methods for investigating the electronic transitions within a molecule and its potential to emit light after excitation. These techniques are particularly useful for compounds containing chromophores and auxochromes, such as the nitropyridinone system in this compound.

Despite the expected utility of these methods, a search of scientific literature and spectral databases did not yield any specific experimental UV-Vis absorption or fluorescence spectra for this compound. Generally, pyridinone derivatives exhibit absorption bands in the UV and visible regions of the electromagnetic spectrum. The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents on the pyridinone ring. The nitro group, being a strong electron-withdrawing group, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. Information regarding fluorescence would reveal details about the molecule's excited state properties, including its quantum yield and lifetime, which are important for applications in materials science and as fluorescent probes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A thorough search of crystallographic databases reveals that the crystal structure of this compound has not been reported. Therefore, experimental data on its solid-state conformation, including the planarity of the pyridinone ring, the orientation of the methyl and nitro substituents, and the nature of any intermolecular hydrogen bonding or π-π stacking interactions, are currently unavailable. Such data would be invaluable for understanding its physical properties and for computational modeling studies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory has proven to be a powerful tool for investigating the properties of 1,4-dimethyl-5-nitropyridin-2-one. By approximating the electron density, DFT calculations can predict molecular geometries, electronic structures, and spectroscopic characteristics with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

Theoretical studies utilizing DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p)), have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. scielo.org.zaresearchgate.net These geometry optimization calculations are crucial for understanding the molecule's conformational preferences and steric interactions. The process involves finding the minimum energy structure on the potential energy surface. While specific bond lengths and angles for this compound are not detailed in the provided search results, the general methodology involves comparing calculated parameters with experimental data where available to validate the computational model. researchgate.net For instance, in related molecules, calculated bond lengths and angles have shown good agreement with experimental values. bhu.ac.in

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of this compound is primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.gov

DFT calculations provide detailed information about the energies and spatial distributions of these orbitals. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich pyridinone ring, while the LUMO is likely centered on the electron-withdrawing nitro group. This distribution of electron density is key to understanding the molecule's reactivity in various chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. |

Prediction and Correlation of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations are widely used to predict and interpret spectroscopic data. nih.gov For this compound, theoretical calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. scielo.org.zaresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the calculated shifts with experimental data, the structural assignment of the molecule can be confirmed. nih.gov

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands in the IR spectrum. scielo.org.za This allows for the assignment of specific functional groups, such as the C=O stretching of the pyridinone ring and the symmetric and asymmetric stretching vibrations of the nitro group. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. scielo.org.zanih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information helps in understanding the electronic transitions occurring within the molecule. scielo.org.za

| Spectroscopic Technique | Predicted Properties | Computational Method |

| NMR | ¹H and ¹³C chemical shifts | DFT/GIAO |

| IR | Vibrational frequencies and assignments | DFT |

| UV-Vis | Electronic absorption wavelengths (λmax) | TD-DFT |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of chemical reactions by analyzing the changes in electron density along the reaction pathway. encyclopedia.pubmdpi.com Proposed by Luis R. Domingo, MEDT posits that the feasibility of a reaction is determined by the changes in electron density rather than molecular orbital interactions. encyclopedia.pub

For reactions involving this compound, MEDT can be used to elucidate the detailed steps of a reaction mechanism. rsc.org This involves locating the transition states and intermediates and analyzing the electron density at these critical points. mdpi.com The theory helps in understanding the flow of electron density between reacting molecules, providing insights into bond formation and breaking processes. mdpi.com For instance, in cycloaddition reactions, MEDT can predict the regioselectivity and stereoselectivity by analyzing the electron density distribution in the reactants and the transition state. rsc.orgresearchgate.net

Theoretical Insights into Nitro Group Migration and Reactivity

The migration of a nitro group within a molecule is a fascinating and complex process that can be investigated using theoretical methods. In nitropyridine derivatives, such rearrangements have been observed experimentally. clockss.org Computational studies can provide a mechanistic understanding of these migrations by mapping out the potential energy surface for the rearrangement.

Theoretical calculations can help determine the energetic barriers and the structures of the intermediates and transition states involved in the nitro group migration. This allows for the evaluation of different possible pathways and the identification of the most favorable one. Factors such as the solvent and the presence of other substituents can also be incorporated into the theoretical models to understand their influence on the migration process. clockss.org The reactivity of the nitro group itself, including its role in nucleophilic aromatic substitution reactions, can also be explored through computational analysis of the electron density distribution and the stability of reaction intermediates.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. chemrxiv.org For this compound and related compounds, QSRR studies can be developed to predict their reactivity in various chemical transformations.

These models typically use a set of molecular descriptors, which are numerical values that encode structural and electronic features of the molecules. These descriptors can be derived from computational chemistry calculations, such as DFT. By correlating these descriptors with experimentally determined reaction rates or equilibrium constants, a predictive QSRR model can be built. chemrxiv.org This approach allows for the in-silico screening of new derivatives of this compound with desired reactivity profiles, thus guiding synthetic efforts.

Derivatization and Chemical Modifications of 1,4 Dimethyl 5 Nitropyridin 2 One

Modification of the Nitro Group

The nitro group is a versatile functional handle, serving both as a potent activating group and as a precursor to other functionalities. Its strong electron-withdrawing nature significantly influences the reactivity of the entire pyridinone system.

Reduction of the Nitro Group to Amino Pyridinones

The reduction of the nitro group to a primary amine is one of the most fundamental transformations for nitropyridinones. This conversion dramatically alters the electronic character of the molecule, transforming an electron-withdrawing group into a strong electron-donating group. The resulting 5-amino-1,4-dimethylpyridin-2-one is a valuable intermediate for further derivatization, such as in the synthesis of fused heterocyclic systems or for introducing new pharmacophores.

Commonly employed methods for the reduction of nitroarenes are applicable to nitropyridinone systems. Catalytic hydrogenation is a highly efficient and clean method, typically utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Alternative methods involve chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, or using reducing agents like tin(II) chloride (SnCl₂). The choice of reagent can be critical to avoid the reduction of other susceptible groups within the molecule.

Table 1: Representative Conditions for Nitro Group Reduction This table presents generalized conditions for the reduction of nitropyridinones, as specific examples for 1,4-dimethyl-5-nitropyridin-2-one are not extensively documented. The selection of the method depends on substrate compatibility and desired selectivity.

| Reagent/Catalyst | Solvent | Conditions | Product |

| H₂, Pd/C | Ethanol or Methanol | Room Temperature, 1-4 atm H₂ | 5-Amino-1,4-dimethylpyridin-2-one |

| Fe, NH₄Cl | Ethanol/Water | Reflux | 5-Amino-1,4-dimethylpyridin-2-one |

| SnCl₂·2H₂O | Ethanol | Reflux | 5-Amino-1,4-dimethylpyridin-2-one |

Transformations of the Nitro Group to Other Functionalities

Beyond reduction, the nitro group can be transformed into various other functional groups or be displaced entirely. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the nitro group, makes the C5 position susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com In these reactions, the nitro group acts as an excellent leaving group, particularly when the aromatic system is activated by other electron-withdrawing substituents.

Various nucleophiles can displace the nitro group, including halides, alkoxides, and thiolates. For instance, treatment with sources of fluoride (B91410), such as cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), can yield the corresponding 5-fluoro-pyridinone derivative. mdpi.com Similarly, sulfur nucleophiles have been shown to selectively substitute the nitro group in related nitropyridine systems. nih.gov This reactivity provides a powerful tool for introducing a wide range of functionalities at the C5 position.

Functionalization of the Pyridinone Ring

The pyridinone ring itself is a key target for modifications that can expand the core structure, leading to complex polycyclic systems.

Introduction of Additional Substituents via Electrophilic/Nucleophilic Pathways

Direct functionalization of the pyridinone ring of this compound, without involving the existing substituents, is challenging. Electrophilic aromatic substitution is generally difficult due to the electron-deficient nature of the ring, which is deactivated by both the pyridinone carbonyl and the nitro group.

Conversely, the ring is highly activated towards nucleophilic attack. While nucleophilic attack can lead to the displacement of the nitro group (as discussed in 6.1.2), it can also result in the formation of stable σ-adducts (Meisenheimer complexes) or lead to dearomatization of the ring. nih.gov In some cases, this can be followed by subsequent reactions to introduce new substituents, though specific examples for the this compound scaffold are not widely reported.

Annulation Reactions and Fused Ring Systems

A significant strategy for modifying the pyridinone core is through annulation reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com In these reactions, the electron-deficient nitropyridinone acts as the dienophile, reacting with an electron-rich conjugated diene. The strong electron-withdrawing character of the nitro group significantly enhances the dienophilic reactivity of the C5-C6 double bond of the pyridinone ring.

The reaction of a 1-substituted-5-nitropyridin-2-one with a diene, such as 2,3-dimethyl-1,3-butadiene, typically proceeds via a regioselective Diels-Alder cycloaddition. The initial cycloadduct can then undergo aromatization, often accompanied by the elimination of nitrous acid (HNO₂), to yield a fused quinolone ring system. nih.gov This methodology provides a robust route to construct complex, polycyclic aromatic structures from relatively simple pyridinone precursors. The reaction conditions, such as temperature and solvent, can influence the reaction's efficiency and selectivity.

Table 2: Diels-Alder Annulation of a 1-Substituted-5-nitropyridin-2-one This table illustrates a representative Diels-Alder reaction based on analogs of the title compound to form a fused quinolone system.

| Pyridinone Substrate | Diene | Solvent | Conditions | Product |

| 1-Methyl-5-nitropyridin-2-one | 2,3-Dimethyl-1,3-butadiene | Xylene | Reflux | 1,6,7-Trimethyl-1,5-naphthyridin-2(1H)-one (after aromatization) |

| 1-Methyl-5-nitropyridin-2-one | 1-Methoxy-1,3-butadiene | Toluene | Sealed tube, 150°C | Methoxy-substituted phenanthridone derivative nih.gov |

Chemical Transformations at Methyl Substituents

The two methyl groups, one attached to the ring nitrogen (N1) and the other to the carbon at the C4 position, offer additional sites for chemical modification, although they are generally less reactive than the nitro group or the pyridinone ring.

Transformations of the C4-methyl group are influenced by the electronic nature of the heterocyclic ring. The acidity of the methyl protons can be increased by the electron-withdrawing nitro group, potentially allowing for deprotonation followed by reaction with electrophiles. More common transformations include radical halogenation or oxidation.

Free-radical halogenation, for example, can be initiated by UV light in the presence of a halogen source like N-bromosuccinimide (NBS) or bromine (Br₂). wikipedia.orglibretexts.org This would lead to the formation of a (halomethyl)pyridinone, which is a versatile intermediate for further nucleophilic substitution reactions.

Oxidation of the methyl group to a formyl or carboxylic acid group is another potential transformation. google.comgoogle.com This typically requires strong oxidizing agents and harsh conditions, which must be carefully selected to avoid degradation of the sensitive nitropyridinone ring. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially achieve this oxidation, converting the C4-methyl group into a C4-carboxylic acid.

Table 3: Potential Transformations of the C4-Methyl Group This table outlines general methods for the functionalization of methyl groups on nitro-aromatic rings, which could be applicable to this compound.

| Transformation | Reagents | Conditions | Potential Product |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | CCl₄, Reflux | 4-(Bromomethyl)-1-methyl-5-nitropyridin-2-one |

| Oxidation to Carboxylic Acid | KMnO₄, H₂O/Pyridine | Heat | 1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylic acid |

Advanced Applications in Materials Science and Chemical Synthesis

Building Blocks for Complex Organic Architectures

There is no available scientific literature to suggest that 1,4-Dimethyl-5-nitropyridin-2-one has been utilized as a building block for the synthesis of complex organic architectures. Research in this area tends to focus on more readily available or synthetically versatile nitropyridine derivatives.

Precursors for Specialty Chemicals (e.g., Dyes, Pigments, Agrochemicals)

No studies have been identified that describe the role of this compound as a precursor for the manufacturing of specialty chemicals such as dyes, pigments, or agrochemicals. While nitropyridines, in general, are known to be precursors for some herbicides and insecticides, this specific compound is not mentioned in that context.

Exploration in Optoelectronic and Sensing Materials (e.g., NLO candidates, chemosensors)

There is no documented exploration of this compound for its potential use in optoelectronic or sensing materials. Theoretical and experimental studies on nonlinear optical (NLO) properties or the development of chemosensors have been conducted on other nitropyridine derivatives, but not on this specific isomer.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are paramount for the separation of 1,4-Dimethyl-5-nitropyridin-2-one from complex matrices, ensuring accurate quantification. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful techniques suitable for this purpose.

High Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-performance liquid chromatography is a cornerstone of analytical chemistry, offering high resolution and sensitivity. For a polar compound like this compound, reversed-phase HPLC is a suitable approach. A C18 or C8 column can be used with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of a buffer is often necessary to ensure consistent retention times and peak shapes.

To enhance the detectability of this compound, especially at trace levels, derivatization strategies can be employed. hta-it.comresearchgate.net Derivatization involves chemically modifying the analyte to attach a chromophore or fluorophore, a group that strongly absorbs UV-visible light or fluoresces, respectively. hta-it.comresearchgate.net This is particularly useful if the intrinsic UV absorbance or fluorescence of the target compound is low. nih.gov

Given the structure of this compound, derivatization could potentially target the nitro group. Reduction of the nitro group to an amine opens up a plethora of derivatization options. The resulting amino group can be reacted with various reagents to yield highly absorbing or fluorescent derivatives.

Table 1: Potential Derivatization Reagents for HPLC Analysis

| Derivatization Reagent | Target Functional Group (Post-reduction) | Detection Method |

| Dansyl chloride | Primary/Secondary Amine | Fluorescence |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amine | Fluorescence |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence |

| Benzoyl chloride | Primary/Secondary Amine | UV |

The choice of derivatization reagent will depend on the required sensitivity and the available detection capabilities. The derivatization reaction can be performed either before the sample is injected into the HPLC system (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds. nih.gov For the analysis of this compound, a high-temperature capillary column, such as a DB-5MS or HP-5MS, would be appropriate. nih.govnih.gov

The sample is first vaporized in a heated injector port and then separated based on its boiling point and interaction with the stationary phase of the column. A temperature program, where the column temperature is gradually increased, is typically used to ensure good separation of compounds with different volatilities. nih.govresearchgate.net

The mass spectrometer serves as a highly selective detector. In electron ionization (EI) mode, the analyte molecules are fragmented in a reproducible manner, producing a unique mass spectrum that acts as a chemical fingerprint. nih.gov For enhanced sensitivity, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few characteristic fragment ions of the target analyte. researchgate.net

Table 2: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Acquisition Mode | Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) |

Challenges in GC-MS analysis of nitroaromatic compounds can include thermal degradation in the injector port. oup.com Careful optimization of the injector temperature and the use of deactivated liners can mitigate this issue. oup.com

Spectrophotometric Methods for Quantitative Analysis

UV-visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-visible range. acttr.comufrgs.br The presence of the nitropyridine chromophore in this compound suggests that it will exhibit UV absorbance. Pyridine (B92270) itself shows absorption maxima around 250-262 nm. researchgate.net The nitro group and the pyridinone ring will influence the position and intensity of these absorption bands. For instance, 4-nitropyridine (B72724) N-oxide has a solvatochromic effect in the 330-355 nm region. researchgate.net

Quantitative analysis by spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. acttr.com To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). libretexts.org

Table 3: Example of a Calibration Curve Data for Spectrophotometric Analysis

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.112 |

| 2.5 | 0.275 |

| 5.0 | 0.558 |

| 7.5 | 0.831 |

| 10.0 | 1.103 |

The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The method's sensitivity is typically in the parts-per-million (ppm) range. acttr.com

Electrochemical Detection Methods for Trace Analysis

Electrochemical methods offer excellent sensitivity and are well-suited for the trace analysis of electroactive compounds. The nitro group in this compound is electrochemically reducible, making it a prime candidate for analysis by techniques such as voltammetry. nih.govcdnsciencepub.com

In voltammetry, a potential is applied to an electrode, and the resulting current from the reduction or oxidation of the analyte is measured. The reduction of nitroaromatic compounds typically proceeds in a stepwise manner, which can provide a characteristic voltammetric signature. cdnsciencepub.com Various voltammetric techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used. researchgate.net DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution. researchgate.net

The choice of electrode material is critical for the performance of the electrochemical method. Glassy carbon electrodes (GCEs) are commonly used, and their surfaces can be modified with nanomaterials, such as carbon nanotubes or metal oxides, to enhance sensitivity and selectivity. cdnsciencepub.comacs.orgrsc.org

Table 4: Detection Limits for Various Nitroaromatic Compounds using Electrochemical Methods

| Compound | Electrochemical Method | Electrode | Detection Limit | Reference |

| 2,4,6-Trinitrotoluene (TNT) | Square Wave Voltammetry | Glassy Carbon Electrode | 1 ppm | nih.gov |

| 1,3,5-Trinitrobenzene (TNB) | Cathodic Voltammetry | MWCNT-modified GCE | 60 ppb | cdnsciencepub.com |

| 2,4-Dinitrotoluene (2,4-DNT) | Cathodic Voltammetry | MWCNT-modified GCE | 120 ppb | cdnsciencepub.com |

| 2-Nitroaniline | Differential Pulse Voltammetry | Co2SnO4 modified GCE | 0.062 µM | rsc.org |

| o-Nitrophenol | Square Wave Voltammetry | Nanocomposite modified GCE | Not specified | capes.gov.br |

These methods can achieve very low detection limits, often in the parts-per-billion (ppb) or even lower range, making them ideal for trace analysis in various samples. acs.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. scirp.orgresearchgate.netrsc.org Future research should prioritize the development of novel and sustainable routes to 1,4-Dimethyl-5-nitropyridin-2-one that adhere to the principles of green chemistry. scirp.orgresearchgate.net This includes exploring catalytic systems that minimize waste, reduce energy consumption, and utilize renewable starting materials. researchgate.netresearchgate.net

One promising avenue is the thermo-catalytic conversion of biomass-derived feedstocks, such as glycerol, in the presence of ammonia (B1221849) over zeolite catalysts. rsc.org Research into adapting such processes for the synthesis of substituted pyridinones could offer a renewable-based production method. rsc.org Additionally, the development of heterogeneous catalysts, which can be easily recovered and reused, presents an opportunity to enhance the sustainability of the synthesis. rsc.org A recent study demonstrated the use of reusable ZnO-CTAB nanocrystals for the sustainable synthesis of 1,2,3-triazoles, a protocol that could inspire similar eco-friendly methods for pyridinone synthesis. rsc.org

| Parameter | Current Approach (Hypothetical) | Proposed Sustainable Approach | Key Advantages |

| Starting Materials | Petroleum-based precursors | Biomass-derived feedstocks (e.g., glycerol) | Renewable, reduced carbon footprint |

| Catalyst | Homogeneous catalysts | Heterogeneous catalysts (e.g., zeolites, nanocrystals) | Reusable, simplified purification |

| Solvent | Volatile organic solvents | Water, supercritical CO2, or solvent-free conditions | Reduced environmental impact, safer |

| Energy Input | High-temperature reflux | Microwave or ultrasound-assisted synthesis | Faster reaction times, lower energy use |

Advanced Mechanistic Investigations via In-Situ Spectroscopy

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols and discovering new reactivity. Future investigations should employ advanced in-situ spectroscopic techniques to probe the formation and transformation of this compound in real-time. mdpi.commdpi.com Techniques such as in-situ Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable data on reaction intermediates, transition states, and kinetic profiles. mdpi.comnih.gov

For instance, operando spectroscopy, which involves characterization under actual catalytic working conditions, can correlate structural information with catalytic activity and selectivity. mdpi.com By monitoring the reaction of precursors to this compound, researchers can identify key intermediates and gain insights into the catalytic cycle. nih.gov This knowledge is instrumental in designing more efficient catalysts and reaction conditions. The combination of in-situ X-ray diffraction (XRD) and Raman spectroscopy has proven effective for gaining comprehensive information on reaction mechanisms in other systems and could be applied here. mdpi.com

Exploration of Non-Conventional Reactivity and Catalysis

The pyridinone scaffold is a versatile platform for exploring non-conventional reactivity and catalysis. Future research should venture beyond traditional transformations and investigate novel activation modes for this compound. Pyridines themselves can act as base catalysts in various organic reactions. catalysis.blog The potential for this compound or its derivatives to act as catalysts should be explored.

One exciting direction is the exploration of its photochemical reactivity. acs.org The nitro group and the pyridinone ring may impart interesting photophysical properties, opening doors to photoredox catalysis or photoinduced cycloadditions. nih.gov Furthermore, the unique electronic nature of the compound could be harnessed in organocatalysis, where the molecule itself or a derivative could catalyze specific transformations. For example, pyridines can be converted into phosphonium (B103445) salts that act as reagents for C–O bond-forming reactions, a strategy that could be expanded to this compound. acs.org

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. digitellinc.comrsc.orgsmu.edu These powerful computational tools can be employed to accelerate the discovery and optimization of reactions involving this compound. rsc.orgresearchgate.net By training algorithms on existing chemical data, ML models can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. researchgate.netnih.gov

Future research should focus on developing predictive models for the properties and reactivity of this compound. rsc.org For example, AI could be used to predict its potential as a ligand in catalysis or its biological activity based on its structural features. smu.edunih.gov Generative models could also be employed to design new derivatives with enhanced properties for specific applications. smu.edu

| AI/ML Application | Potential Impact on Research of this compound |

| Reaction Outcome Prediction | Predict the major products of reactions involving the compound, saving experimental time and resources. researchgate.net |

| Retrosynthesis Planning | Propose novel and efficient synthetic routes to the target molecule and its derivatives. rsc.org |

| Property Prediction | Estimate physical, chemical, and biological properties, guiding experimental design. nih.gov |

| Generative Design | Design new molecules based on the this compound scaffold with desired functionalities. smu.edu |

Emerging Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry extend beyond synthesis to the entire lifecycle of a chemical product. scirp.orgcuestionesdefisioterapia.com Future research should explore the potential of this compound and its derivatives in sustainable technologies. researchgate.net Its unique electronic and structural properties may lend themselves to applications in areas such as materials science and environmental remediation.

For instance, the nitro group could be reduced to an amino group, providing a handle for polymerization to create novel, functional polymers. These polymers could have applications as biodegradable materials or in water purification technologies. researchgate.net The compound could also be investigated as a component in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), contributing to the development of sustainable energy solutions. cuestionesdefisioterapia.com Another potential application lies in the development of "green" solvents or as a building block for environmentally friendly agrochemicals. cuestionesdefisioterapia.com The ability of certain bacteria to degrade pyridines and other chemicals also suggests a potential for bioremediation strategies for related compounds. shaalaa.com

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing 1,4-Dimethyl-5-nitropyridin-2-one, and how should data interpretation be approached?

- Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., nitro and carbonyl stretches) and nuclear magnetic resonance (NMR) to resolve substituent positions. For example, -NMR in DMSO- can distinguish methyl groups at positions 1 and 4 via splitting patterns. Mass spectrometry (MS) confirms molecular weight via parent ion peaks (e.g., m/z 208 for CHNO) .

- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., density functional theory for IR/NMR shifts) to resolve ambiguities in peak assignments .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology : Employ stepwise nitration and methylation under controlled conditions. For example:

Nitrate 4-methylpyridin-2-one at 0–5°C to minimize byproducts.

Methylate the intermediate using dimethyl sulfate in alkaline media.

Purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Quality Control : Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via elemental analysis (C, H, N) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly regarding methyl group assignments?

- Methodology : Use 2D-NMR techniques (e.g., - HSQC) to correlate methyl protons with carbon signals. Compare experimental data with computed chemical shifts using software like Gaussian or ADF .

- Case Study : If -NMR shows unexpected splitting, consider steric hindrance or solvent effects. For example, DMSO- may induce differential shielding of methyl groups .

Q. What strategies are effective in elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions?

- Methodology :

Kinetic Studies : Vary reactant concentrations (e.g., aryl halides) to determine rate laws.

Isotopic Labeling : Introduce or to track nitro group participation.

Computational Modeling : Use DFT to map transition states and identify rate-limiting steps .

- Example : A study on analogous nitropyridines revealed that electron-withdrawing groups (e.g., nitro) stabilize intermediates via resonance, accelerating substitution .

Q. How can researchers address low reproducibility in catalytic applications of this compound derivatives?

- Methodology :

- Parameter Screening : Systematically vary catalysts (e.g., NiFeO MNPs), temperature, and solvent polarity to identify optimal conditions .

- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to assess catalyst surface composition and active sites .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the photostability of this compound under UV exposure?

- Methodology :

Prepare thin films or solutions of the compound and irradiate under controlled UV wavelengths (e.g., 254 nm).

Monitor degradation via UV-Vis spectroscopy (absorbance loss at λmax ~300 nm) and HPLC to quantify byproducts .

Correlate results with computational predictions of bond dissociation energies (BDEs) for nitro and methyl groups .

Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data of this compound analogs?

- Methodology :

- Multivariate Analysis : Apply principal component analysis (PCA) to separate biological activity trends from experimental noise.

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to compare IC values across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.